molecular formula C14H20BrNO2 B13087247 tert-Butyl 3-(2-bromoethyl)benzylcarbamate

tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Cat. No.: B13087247
M. Wt: 314.22 g/mol
InChI Key: FOEGCHILPJMDRT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a specialized chemical compound known for its unique molecular structure and high purity. This compound is widely used in various fields of research and industry due to its versatility and potential for innovative applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-bromoethyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromoethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-bromoethyl)benzylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(2-bromoethyl)benzylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-bromoethyl)benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-bromoethyl)benzylcarbamate stands out due to its specific molecular structure, which combines the reactivity of a bromoethyl group with the stability of a benzylcarbamate moiety. This unique combination makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-[[3-(2-bromoethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17)

InChI Key

FOEGCHILPJMDRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCBr

Origin of Product

United States

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